N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide

説明

Chemical Structure and Properties

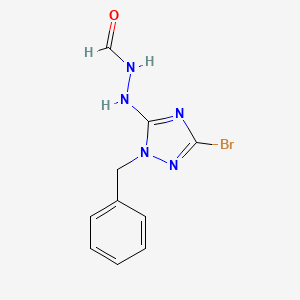

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide (CAS: 2279124-19-3, MFCD31619036) is a triazole-based hydrazide derivative with a molecular weight of 296.13 g/mol. Its structure features a 1,2,4-triazole core substituted with a benzyl group at position 1, a bromine atom at position 3, and a formic hydrazide moiety at position 5 (Fig. 1). This compound is synthesized via multistep reactions involving hydrazine hydrate and substituted benzaldehydes, as observed in analogous hydrazide syntheses .

Core Triazole Formation: Reaction of hydrazine derivatives with carbonyl-containing intermediates (e.g., ethyl chloroformate or benzaldehydes) to form the triazole backbone .

Functionalization: Introduction of the benzyl group via nucleophilic substitution or condensation reactions, followed by bromination at the triazole ring .

Hydrazide Conjugation: Attachment of the formic hydrazide group through hydrazine hydrate-mediated reactions .

特性

IUPAC Name |

N-[(2-benzyl-5-bromo-1,2,4-triazol-3-yl)amino]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c11-9-13-10(14-12-7-17)16(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOTFZDFFUPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with benzylamine and formic hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Step 1: Synthesis of 3-bromo-1H-1,2,4-triazole.

Step 2: Reaction of 3-bromo-1H-1,2,4-triazole with benzylamine to form N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)amine.

Step 3: Condensation of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)amine with formic hydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The formic hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation Reactions: Catalysts like acetic acid or sulfuric acid.

Major Products Formed

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Oxidation Products: Oxidized forms of the hydrazide moiety.

Condensation Products: Hydrazones and related derivatives.

科学的研究の応用

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide exhibits significant biological activity, particularly as an antimicrobial agent. Compounds containing the 1,2,4-triazole moiety have been reported to possess antifungal and antibacterial properties. Notably, this compound has shown potential in:

Antimicrobial Properties

Research indicates that derivatives of triazoles can inhibit fungal growth and may also have antiviral effects. The presence of the hydrazide group enhances its biological activity by facilitating hydrogen bonding and other interactions with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:

These results indicate that N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide exhibits promising cytotoxic activity against these cancer cell lines.

Applications in Research

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide has diverse applications in scientific research:

Chemistry

It serves as a building block for synthesizing more complex molecules and coordination complexes with transition metals.

Biology

It is investigated for its potential biological activities including antimicrobial and anticancer properties.

Medicine

The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry

It is utilized in the synthesis of pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function.

類似化合物との比較

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

- Benzyl groups at position 1 increase lipophilicity, aiding membrane penetration .

- Hydrazide Modifications : The formic hydrazide group provides hydrogen-bonding sites, critical for interactions with proteins or metal ions .

Table 1: Comparison of Key Hydrazide-Triazole Derivatives

Thermodynamic and Kinetic Behavior

- Adsorption Isotherms : Most hydrazides follow Langmuir or Temkin isotherms. Brominated derivatives like the target compound may exhibit mixed adsorption due to steric hindrance from the benzyl group .

- Quantum Chemical Parameters: Higher electrophilicity index (ω) compared to non-halogenated analogs, indicating stronger electron acceptor capacity for metal surface bonding . Lower HOMO-LUMO gap (ΔE ≈ 4.5 eV predicted) suggests reactivity toward electrophilic attack, a trait exploited in corrosion inhibition .

生物活性

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential as an anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is , with a molecular weight of 284.12 g/mol. The structure features a triazole ring with a bromine atom at the 3-position and a benzyl group attached to the nitrogen atom.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide have shown significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessing the anticancer activity of related triazole derivatives demonstrated that compounds with similar structural motifs exhibited promising IC50 values against breast (MCF-7) and lung (A549) cancer cell lines. For example:

| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against A549 |

|---|---|---|

| 7c | 7.17 | Not specified |

| 7d | 2.93 | Not specified |

These findings suggest that N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide may possess similar anticancer properties due to its structural similarities with these effective derivatives .

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has been widely studied. Compounds within this class have demonstrated efficacy against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy

In vitro tests have shown that certain triazole derivatives display potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12a | C. albicans | 0.22 µg/mm² |

| 11a | P. aeruginosa | 0.88 µg/mm² |

These results indicate that N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide could be explored further for its antimicrobial properties .

Anti-inflammatory Potential

Triazole-containing compounds have also been recognized for their anti-inflammatory activities. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

COX Inhibition Studies

In vitro assays evaluating COX inhibition revealed that certain triazole derivatives significantly reduced COX activity, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。